molecular formula C12H12Cl2N2O2 B8615505 2-(2,4-Dichlorophenyl)-3-(1H-imidazol-1-yl)propane-1,2-diol CAS No. 83338-21-0

2-(2,4-Dichlorophenyl)-3-(1H-imidazol-1-yl)propane-1,2-diol

Cat. No. B8615505
CAS RN: 83338-21-0
M. Wt: 287.14 g/mol
InChI Key: MXAXKOYWAJJUON-UHFFFAOYSA-N
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Patent
US04461774

Procedure details

A mixture of 2-(2,4-dichlorophenyl)-2-(imidazol-1-yl)methyloxirane (170.4 g; Japanese Patent Publications (unexamined) Nos. 12372/1981 and 106666/1982) and a 25% aqueous sulfuric acid solution (1193 g) was stirred at 80°-85° C. for 5 hours. To the reaction mixture, ethyl acetate (405 ml) and a 28% aqueous ammonia solution (520 ml) were added dropwise at 0°-10° C., and then the mixture was stirred for 1 hour at the same temperature. The resulting precipitate was collected by filtration and dried at 80° C. (10 mmHg) for 5 hours to give 2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2,3-propanediol. Yield, 146 g; 80.3%. M.P., 123.5°-124.5° C.
Quantity
170.4 g
Type
reactant
Reaction Step One
Quantity
1193 g
Type
reactant
Reaction Step Two
Quantity
520 mL
Type
reactant
Reaction Step Three
Quantity
405 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1([CH2:12][N:13]2[CH:17]=[CH:16][N:15]=[CH:14]2)[CH2:11][O:10]1.S(=O)(=O)(O)[OH:19].N>C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:19])([CH2:11][OH:10])[CH2:12][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1

Inputs

Step One
Name
Quantity
170.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C1(OC1)CN1C=NC=C1
Step Two
Name
Quantity
1193 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
520 mL
Type
reactant
Smiles
N
Name
Quantity
405 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 80° C. (10 mmHg) for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.